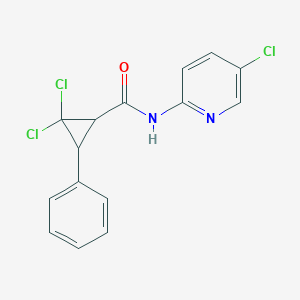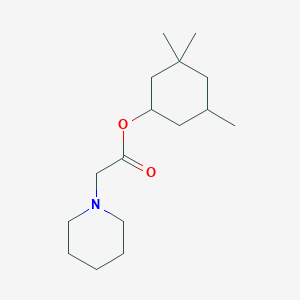![molecular formula C31H26Cl2N4O8 B11108080 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)](/img/structure/B11108080.png)
2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethyl-6-nitrophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol is a complex organic compound characterized by its multiple functional groups, including chloro, hydroxy, dimethyl, nitro, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the initial aromatic ring structure: This step involves the nitration of a dimethylphenol derivative using concentrated nitric acid and sulfuric acid.
Introduction of the chloro group: Chlorination is achieved using thionyl chloride or phosphorus pentachloride.
Formation of the imino group: This step involves the condensation of an aldehyde derivative with an amine in the presence of an acid catalyst.
Hydroxylation: Hydroxyl groups are introduced through reactions with hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol is not fully understood. its multiple functional groups suggest that it may interact with various molecular targets, including enzymes and receptors. The chloro and nitro groups may be involved in electron transfer reactions, while the hydroxy and imino groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethylphenol: Lacks the nitro group at the 6-position.
4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol: Lacks the nitro group at the 5-position.
Uniqueness
The presence of both nitro groups and multiple hydroxy groups in 4-Chloro-2-({[5-(3-{[(E)-1-(3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}-4-hydroxybenzyl)-2-hydroxyphenyl]imino}methyl)-3,5-dimethyl-6-nitrophenol makes it unique compared to similar compounds
Properties
Molecular Formula |
C31H26Cl2N4O8 |
|---|---|
Molecular Weight |
653.5 g/mol |
IUPAC Name |
4-chloro-2-[[5-[[3-[(5-chloro-2-hydroxy-4,6-dimethyl-3-nitrophenyl)methylideneamino]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C31H26Cl2N4O8/c1-14-20(30(40)28(36(42)43)16(3)26(14)32)12-34-22-10-18(5-7-24(22)38)9-19-6-8-25(39)23(11-19)35-13-21-15(2)27(33)17(4)29(31(21)41)37(44)45/h5-8,10-13,38-41H,9H2,1-4H3 |
InChI Key |
XYVHOZHBHXYKLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11108012.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B11108023.png)
![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11108029.png)
![4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11108030.png)
![(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)

![4,9,14-trimethyl-3,8,13-trinitro-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B11108043.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108059.png)

![N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11108075.png)
